
(7Z,9E)-Tetradeca-7,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7Z,9E)-Tetradeca-7,9-dienoate is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two conjugated double bonds at the 7th and 9th positions in the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-Tetradeca-7,9-dienoate typically involves the use of alkyne and alkene intermediates. One common method is the catalytic hydrogenation of alkynes using palladium on carbon (Pd/C) as a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of solvent and catalyst, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(7Z,9E)-Tetradeca-7,9-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions in the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated or functionalized derivatives
Wissenschaftliche Forschungsanwendungen
(7Z,9E)-Tetradeca-7,9-dienoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of (7Z,9E)-Tetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A sex pheromone component with similar double bond positions.
(7Z,9E)-Dodecadienyl Acetate: Another compound with conjugated double bonds used in pheromone research.
Uniqueness
(7Z,9E)-Tetradeca-7,9-dienoate is unique due to its specific carbon chain length and the position of its double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C14H23O2- |
|---|---|
Molekulargewicht |
223.33 g/mol |
IUPAC-Name |
(7Z,9E)-tetradeca-7,9-dienoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7- |
InChI-Schlüssel |
DNYVHZRTWKTNOM-MDAAKZFYSA-M |
Isomerische SMILES |
CCCC/C=C/C=C\CCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCC=CC=CCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



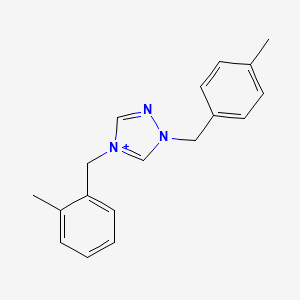

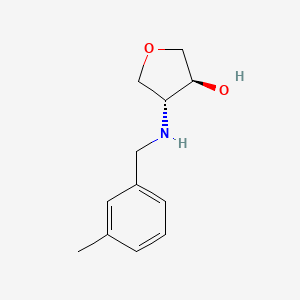
![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)
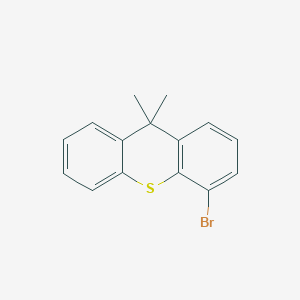
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
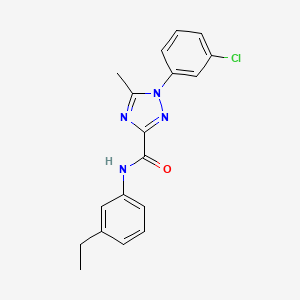
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
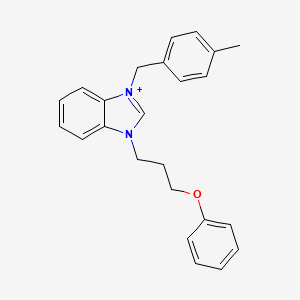
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
